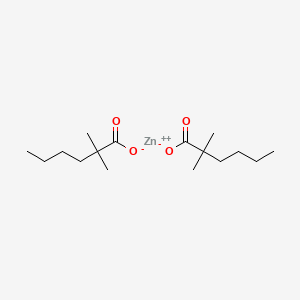
Zinc dimethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc dimethylhexanoate is an organozinc compound with the molecular formula C16H30O4Zn. It is a coordination complex where zinc is bonded to two dimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc dimethylhexanoate can be synthesized through the reaction of zinc oxide or zinc acetate with dimethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the zinc complex.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc salts with dimethylhexanoic acid under controlled conditions. The process may involve the use of solvents such as toluene or xylene to dissolve the reactants and facilitate the reaction. The product is then purified through crystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the zinc center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the zinc center is reduced to a lower oxidation state.
Substitution: this compound can undergo substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Zinc oxide or other zinc-containing compounds.
Reduction: Zinc metal or lower oxidation state zinc complexes.
Substitution: New zinc complexes with different ligands.
Applications De Recherche Scientifique
Zinc dimethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: this compound is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of zinc dimethylhexanoate involves the coordination of zinc with the dimethylhexanoate ligands. This coordination enhances the reactivity of the zinc center, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
- Zinc acetate
- Zinc oxide
- Zinc chloride
Comparison: Zinc dimethylhexanoate is unique due to its specific ligand structure, which imparts distinct reactivity and properties compared to other zinc compounds. For example, zinc acetate and zinc chloride are commonly used in different contexts, but they do not offer the same catalytic properties as this compound. Zinc oxide, on the other hand, is widely used in material science but lacks the specific coordination chemistry of this compound.
Propriétés
Numéro CAS |
94086-49-4 |
|---|---|
Formule moléculaire |
C16H30O4Zn |
Poids moléculaire |
351.8 g/mol |
Nom IUPAC |
zinc;2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
BSWMBTXPTUSAPP-UHFFFAOYSA-L |
SMILES canonique |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


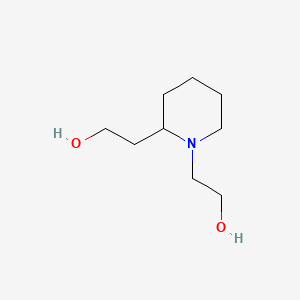
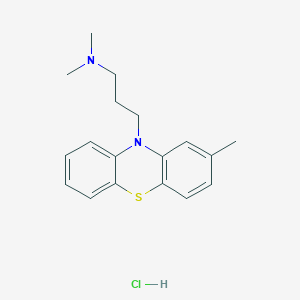

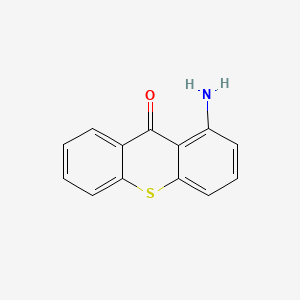
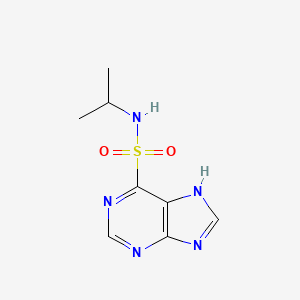
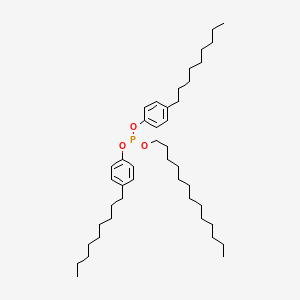
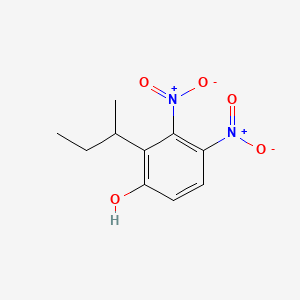
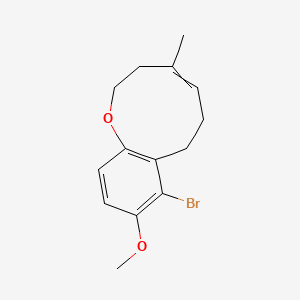
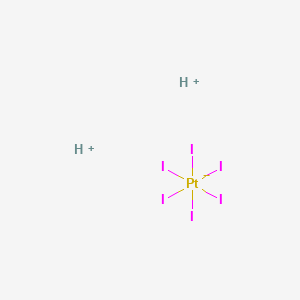
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)

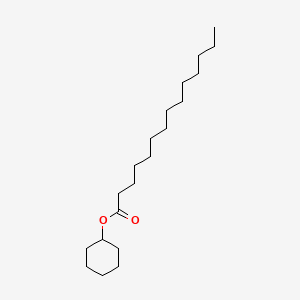
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)

